molecular formula C13H21NO3 B11543405 1-(Ethylamino)-3-(2-methoxy-4-methylphenoxy)propan-2-ol

1-(Ethylamino)-3-(2-methoxy-4-methylphenoxy)propan-2-ol

Cat. No.: B11543405
M. Wt: 239.31 g/mol
InChI Key: GLLCAPGOMRQWDH-UHFFFAOYSA-N
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Description

1-(Ethylamino)-3-(2-methoxy-4-methylphenoxy)propan-2-ol is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are commonly used in the treatment of cardiovascular diseases, such as hypertension and arrhythmias. This compound is characterized by its unique structure, which includes an ethylamino group, a methoxy group, and a methylphenoxy group attached to a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylamino)-3-(2-methoxy-4-methylphenoxy)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-methylphenol and epichlorohydrin.

    Reaction with Epichlorohydrin: The phenol is reacted with epichlorohydrin under basic conditions to form an epoxide intermediate.

    Amination: The epoxide intermediate is then reacted with ethylamine to introduce the ethylamino group, resulting in the formation of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylamino)-3-(2-methoxy-4-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Ethylamino)-3-(2-methoxy-4-methylphenoxy)propan-2-ol has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases and other medical conditions.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(Ethylamino)-3-(2-methoxy-4-methylphenoxy)propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, such as adrenaline and noradrenaline. This results in a decrease in heart rate, blood pressure, and myocardial oxygen demand, making it effective in treating cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with a similar structure but different substituents.

    Atenolol: A beta-blocker with a different pharmacokinetic profile.

    Metoprolol: A beta-blocker with similar therapeutic effects but different chemical properties.

Uniqueness

1-(Ethylamino)-3-(2-methoxy-4-methylphenoxy)propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other beta-blockers. Its unique structure may also influence its binding affinity, selectivity, and metabolic stability.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

1-(ethylamino)-3-(2-methoxy-4-methylphenoxy)propan-2-ol

InChI

InChI=1S/C13H21NO3/c1-4-14-8-11(15)9-17-12-6-5-10(2)7-13(12)16-3/h5-7,11,14-15H,4,8-9H2,1-3H3

InChI Key

GLLCAPGOMRQWDH-UHFFFAOYSA-N

Canonical SMILES

CCNCC(COC1=C(C=C(C=C1)C)OC)O

Origin of Product

United States

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